molecular formula C26H36O6 B12693613 11beta-Hydroxy-17,21-(tetrahydro-2H-pyran-2-ylidenedioxy)pregn-4-ene-3,20-dione CAS No. 75237-14-8

11beta-Hydroxy-17,21-(tetrahydro-2H-pyran-2-ylidenedioxy)pregn-4-ene-3,20-dione

Cat. No.: B12693613
CAS No.: 75237-14-8
M. Wt: 444.6 g/mol
InChI Key: FXAKKJCPDYNSJQ-AQOQILKJSA-N
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Description

11beta-Hydroxy-17,21-(tetrahydro-2H-pyran-2-ylidenedioxy)pregn-4-ene-3,20-dione is a synthetic steroid compound It is known for its complex structure, which includes multiple functional groups such as hydroxyl, ketone, and acetal groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11beta-Hydroxy-17,21-(tetrahydro-2H-pyran-2-ylidenedioxy)pregn-4-ene-3,20-dione typically involves multiple steps, starting from simpler steroid precursors. The key steps include:

    Hydroxylation: Introduction of the hydroxyl group at the 11beta position.

    Protection: Formation of the tetrahydro-2H-pyran-2-ylidenedioxy group to protect the hydroxyl groups at positions 17 and 21.

    Oxidation: Conversion of specific carbon atoms to ketone groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

11beta-Hydroxy-17,21-(tetrahydro-2H-pyran-2-ylidenedioxy)pregn-4-ene-3,20-dione can undergo various chemical reactions, including:

    Oxidation: Further oxidation can occur at different positions, leading to the formation of additional ketone or carboxyl groups.

    Reduction: Reduction reactions can convert ketone groups back to hydroxyl groups.

    Substitution: Functional groups can be substituted with other groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones, while reduction may produce more hydroxyl groups.

Scientific Research Applications

11beta-Hydroxy-17,21-(tetrahydro-2H-pyran-2-ylidenedioxy)pregn-4-ene-3,20-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex steroid compounds.

    Biology: Studied for its effects on cellular processes and potential as a biochemical tool.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and immunosuppressive properties.

    Industry: Utilized in the production of pharmaceuticals and other steroid-based products.

Mechanism of Action

The mechanism of action of 11beta-Hydroxy-17,21-(tetrahydro-2H-pyran-2-ylidenedioxy)pregn-4-ene-3,20-dione involves its interaction with specific molecular targets, such as steroid receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved may include anti-inflammatory and immunosuppressive signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    Corticosterone: A naturally occurring steroid with similar hydroxyl and ketone groups.

    Prednisolone: A synthetic steroid with potent anti-inflammatory properties.

    Dexamethasone: Another synthetic steroid known for its strong immunosuppressive effects.

Uniqueness

11beta-Hydroxy-17,21-(tetrahydro-2H-pyran-2-ylidenedioxy)pregn-4-ene-3,20-dione is unique due to its specific structural modifications, such as the tetrahydro-2H-pyran-2-ylidenedioxy group. These modifications can enhance its stability and alter its biological activity compared to other similar compounds.

Properties

CAS No.

75237-14-8

Molecular Formula

C26H36O6

Molecular Weight

444.6 g/mol

InChI

InChI=1S/C26H36O6/c1-23-10-7-17(27)13-16(23)5-6-18-19-8-11-25(24(19,2)14-20(28)22(18)23)21(29)15-31-26(32-25)9-3-4-12-30-26/h13,18-20,22,28H,3-12,14-15H2,1-2H3/t18-,19-,20-,22+,23-,24-,25?,26?/m0/s1

InChI Key

FXAKKJCPDYNSJQ-AQOQILKJSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC45C(=O)COC6(O5)CCCCO6)C)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC45C(=O)COC6(O5)CCCCO6)C)O

Origin of Product

United States

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